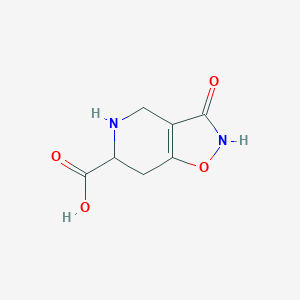

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid

描述

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid is a chemical compound known for its unique structure and significant biological activity. This compound is a conformationally constrained analogue of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), which is an agonist at glutamate receptors. Its structure includes a fused isoxazole and pyridine ring system, which contributes to its distinct pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable beta-keto ester with hydroxylamine to form the isoxazole ring, followed by further cyclization to incorporate the pyridine ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes

科学研究应用

Pharmacological Properties

The pharmacological profile of 3-hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid has been extensively studied. It exhibits properties that make it a potential candidate for various therapeutic uses:

- GABA Receptor Modulation : The compound acts as an agonist at GABA_A receptors, particularly at the extrasynaptic α4β3δ subtype. This unique interaction suggests its potential for developing treatments for anxiety disorders and sleep disturbances .

- Neuroprotective Effects : Research indicates that derivatives of this compound may provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to modulate excitatory neurotransmission makes it a candidate for further exploration in these areas .

2.1. Gaboxadol (THIP) Development

Gaboxadol (THIP), a closely related compound to this compound, has undergone various clinical trials aimed at treating insomnia and other sleep disorders. Although its development faced challenges due to safety concerns and efficacy issues, it demonstrated unique sedative properties distinct from traditional benzodiazepines .

2.2. Treatment of Neurological Disorders

The compound's potential in treating neurological disorders is supported by studies indicating its efficacy in improving symptoms associated with conditions such as tardive dyskinesia and spasticity . Its ability to enhance GABAergic transmission may lead to therapeutic benefits in managing these conditions.

Several case studies have highlighted the applications of this compound:

- Gaboxadol in Insomnia Treatment : Clinical trials demonstrated that gaboxadol produced significant improvements in sleep quality without the addictive potential seen with other sedatives .

- Neuroprotective Studies : Animal models treated with derivatives of this compound showed reduced neuronal damage in conditions mimicking Alzheimer's disease .

作用机制

The compound exerts its effects primarily through its interaction with glutamate receptors, specifically the AMPA subtype. By binding to these receptors, it can modulate synaptic transmission and neuronal excitability. The molecular targets include the ligand-binding domain of the receptor, where it induces conformational changes that enhance or inhibit receptor activity. This modulation of glutamate receptors is crucial for its potential therapeutic effects in neurological conditions.

相似化合物的比较

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA): A well-known agonist at glutamate receptors.

Kainic acid: Another agonist at glutamate receptors with a different ring structure.

Quisqualic acid: A potent agonist at both AMPA and metabotropic glutamate receptors.

Uniqueness: 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid is unique due to its conformationally constrained structure, which provides distinct pharmacological properties compared to other glutamate receptor agonists. Its ability to selectively interact with specific receptor subtypes and induce unique conformational changes makes it a valuable compound for research and potential therapeutic applications.

生物活性

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid, also known as THPO (4-hydroxy-1,2-benzisoxazol-3-one), is a synthetic organic compound that has gained attention for its biological activity, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- IUPAC Name : this compound

THPO primarily acts as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters in astrocytes. By inhibiting these transporters, THPO increases the availability of GABA in the synaptic cleft, which enhances inhibitory neurotransmission. This mechanism is particularly relevant in the treatment of epilepsy and other neurological disorders where GABAergic signaling is compromised.

Antiepileptic Effects

Research indicates that THPO exhibits significant anticonvulsant properties. In animal models of epilepsy, THPO effectively reduced seizure frequency and severity by enhancing GABAergic transmission. Its potency as a GABA uptake inhibitor suggests potential for therapeutic use in epilepsy management .

Neuroprotective Properties

THPO has been shown to possess neuroprotective effects in various models of neuronal injury. Studies demonstrate that it can mitigate excitotoxicity induced by glutamate, a common pathway leading to neuronal death in conditions such as stroke and neurodegenerative diseases. The compound's ability to modulate GABA levels contributes to its neuroprotective profile .

Study 1: GABA Transporter Inhibition

In vitro studies demonstrated that THPO inhibited GABA transporters with an IC50 value in the low micromolar range. This inhibition was associated with increased synaptic GABA concentrations and enhanced inhibitory postsynaptic currents in cultured neurons .

Study 2: Neuroprotection Against Excitotoxicity

A study investigated the neuroprotective effects of THPO in a rat model of excitotoxicity induced by kainic acid. Results showed that THPO treatment significantly reduced neuronal loss in the hippocampus compared to control groups. Histological analyses confirmed preserved neuronal morphology and reduced markers of apoptosis .

Efficacy Data Table

属性

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6-3-2-8-4(7(11)12)1-5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHKWJJUUBOBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1ONC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909684 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105701-67-5 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 6-HPCA act as an agonist or antagonist at excitatory amino acid receptors?

A1: According to the research, microelectrophoretic techniques in the cat spinal cord revealed that 6-HPCA did not show significant effects as either an agonist or antagonist at excitatory amino acid receptors. []

Q2: What is the preferred conformation of 6-HPCA in solution?

A2: ¹H NMR spectroscopy indicated that 6-HPCA preferentially adopts a conformation where the carboxylate group occupies an equatorial position. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。